molecular formula C7H9FN2O B13041742 (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol

(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13041742
M. Wt: 156.16 g/mol
InChI Key: JTFJNWJSUFENLY-SSDOTTSWSA-N
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Description

(2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and an amino group at the 2-position of the ethan-1-ol chain. The stereochemistry of the compound is specified as (2S), indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-3-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group at the 1-position of the ethan-1-ol chain. This can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: The use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-amino-2-(5-fluoro(3-pyridyl))acetaldehyde.

    Reduction: Formation of 2-amino-2-(5-fluoro(3-pyridyl))ethanol.

    Substitution: Formation of 2-amino-2-(5-substituted(3-pyridyl))ethan-1-ol derivatives.

Scientific Research Applications

(2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(3-pyridyl)ethan-1-ol: Lacks the fluorine substitution, resulting in different chemical and biological properties.

    (2S)-2-amino-2-(5-chloro(3-pyridyl))ethan-1-ol: Substituted with chlorine instead of fluorine, leading to variations in reactivity and interactions.

Uniqueness

The presence of the fluorine atom in (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1

InChI Key

JTFJNWJSUFENLY-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=NC=C1F)[C@@H](CO)N

Canonical SMILES

C1=C(C=NC=C1F)C(CO)N

Origin of Product

United States

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